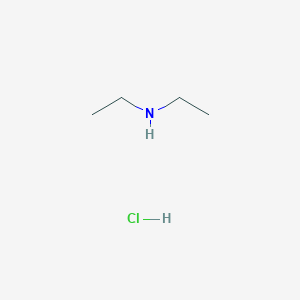

Diethylamine hydrochloride

Overview

Description

Diethylamine hydrochloride (DEA·HCl) is an organic compound with the chemical formula C4H11ClN. It is a white, crystalline solid that is used in various laboratory and industrial processes. DEA·HCl is a versatile compound with a wide range of applications in both organic and inorganic chemistry. It has been used as a catalyst in organic synthesis, as a reagent in organic chemistry, and as an intermediate in the production of pharmaceuticals, dyes, and other compounds.

Scientific Research Applications

Fluorinating Agent : (1,1,2-Trifluoro-2-Chloroethyl)-diethylamine, derived from diethylamine hydrochloride, is used to replace hydroxyl groups in organic compounds with other functional groups, showing excellent results (Bergmann & Cohen, 1970).

Clinical Dermatology : Topically applied diethylamine salicylate is effective in suppressing serotonin-induced scratching in rats, indicating potential benefits for treating serotonin-induced itch in humans (Thomsen et al., 2002).

Photodegradation of Pollutants : Diethylamine accelerates the photodegradation of polychlorinated biphenyls (PCBs) in transformer oil, aiding in environmental cleanup efforts (Lin et al., 2004).

Pharmaceuticals : Diclofenac diethylamine hydrogels show improved skin penetration and reduced systemic toxicity, making them commercially viable for medical use (Sengupta et al., 2016).

Obesity Treatment : Diethylpropion hydrochloride is used as a prescription drug for obesity treatment, due to its appetite suppression and psychostimulant properties (2020).

Chemical Synthesis : Diethylamine reacts with polychlorofluoropropenes to form various compounds, useful in chemical synthesis (Vasil’eva & Kost, 1963).

Hydrolysis Studies : The hydrolysis of trimethylfluorosilane catalyzed by diethylamine has been studied to understand reaction orders and equilibrium constants (Gibson & Janzen, 1972).

Phthalocyanine-Polyamine Conjugates : Preparing hydrochloride is a strategy for creating water-soluble zinc phthalocyanine-polyamine conjugates, enhancing their anticancer activity and photostability (Wang et al., 2013).

Cancer Research : Despite concerns, diethylamine combined with nitrite in guinea-pigs' drinking water did not induce liver tumors, suggesting insufficient in vivo synthesis of diethylnitrosamine to induce cancer within the experimental period (Sen et al., 1975).

Dielectric Relaxation Study : Studies of diethylamine-water mixtures indicate conductivity in water-rich regions, revealing insights into the formation of ions and the arrangement of dipoles in aqueous solutions (Deshmukh & Kumbharkhane, 2020).

Water Treatment : Acinetobacter baumannii TRP5 can remove 100% of diethylamine from synthetic wastewater, improving water quality and public health (王俊欽, 曾俊賢, & 葉宛綺, 2008).

Drug Development : Monoalkoxysubstituted phenylpiperazine hydrochlorides, synthesized using diethanolamine, serve as valuable intermediates in the development of phenylpiperazine drugs (Bao-qing, Mu, & Zhi-hui, 2004).

Safety and Hazards

Diethylamine hydrochloride is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is highly flammable and its containers may explode when heated . It is recommended to use personal protective equipment, avoid contact with skin, eyes, and clothing, do not ingest, do not breathe dust, keep away from heat and sources of ignition, and use only in well-ventilated areas .

Future Directions

Future versions of the NIST Chemistry WebBook may rely on reaction search pages in place of the enumerated reaction displays seen below . This suggests that future research and development in this field may focus on developing more efficient and user-friendly ways to search for and display chemical reaction information.

Mechanism of Action

Target of Action

Diethylamine hydrochloride primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

This compound interacts with its targets by blocking the muscle-type nicotinic acetylcholine receptors . This interaction results in the inhibition of acetylcholine-elicited currents, which is more pronounced at negative potentials, suggesting an open-channel blockade of nAChRs .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway , which involves the neurotransmitter acetylcholine and its receptors. The blockade of nAChRs disrupts this pathway, leading to downstream effects such as altered neural signaling .

Pharmacokinetics

It’s known that diethylamine, the base form of this compound, participates in reactions such as the mannich reaction .

Result of Action

The blockade of nAChRs by this compound can lead to various molecular and cellular effects, primarily related to the disruption of neural signaling. This can potentially affect muscle contraction and other processes regulated by the cholinergic pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, potentially influencing its interaction with nAChRs .

Biochemical Analysis

Biochemical Properties

Diethylamine hydrochloride is a secondary amine, which means it can participate in a variety of biochemical reactions . It can engage in hydrogen bonding with water . It is also used in the synthesis of diethylaminomethyl substituents, which are involved in Mannich reactions .

Cellular Effects

It is known that amines can have various effects on cells, including influencing cell function and impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that it can participate in Mannich reactions involving the installation of diethylaminomethyl substituents .

Temporal Effects in Laboratory Settings

It is known that amines can have various effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that amines can have various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that amines can be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

It is known that amines can interact with various transporters and binding proteins .

Subcellular Localization

It is known that amines can be localized to various subcellular compartments or organelles .

properties

IUPAC Name |

N-ethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.ClH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDITUCONWLWUJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044320 | |

| Record name | Diethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white hygroscopic solid; [Acros Organics MSDS] | |

| Record name | Diethylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13810 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000645 [mmHg] | |

| Record name | Diethylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13810 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

660-68-4 | |

| Record name | Diethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=660-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, N-ethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE9V3G1135 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

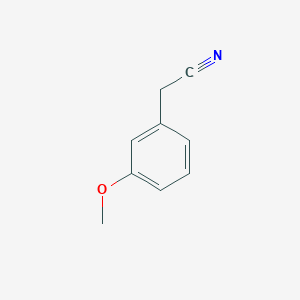

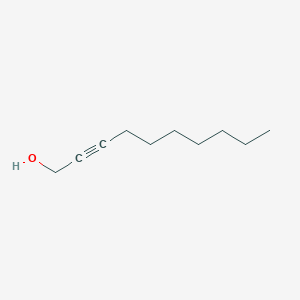

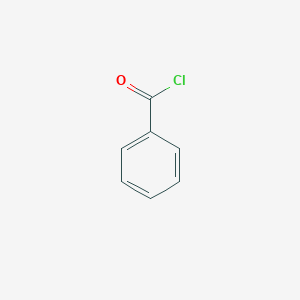

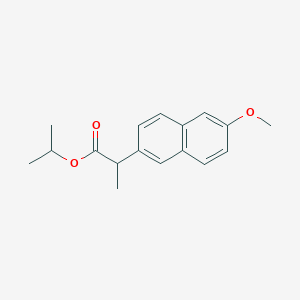

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of diethylamine hydrochloride?

A1: this compound has the molecular formula (C2H5)2NH·HCl and a molecular weight of 109.59 g/mol.

Q2: Are there any notable spectroscopic characteristics of this compound?

A2: While specific spectroscopic data isn't extensively discussed in the provided research, researchers frequently employ techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to characterize this compound. [, , ] These techniques help confirm the structure and purity of the synthesized compound.

Q3: How is this compound utilized in material science?

A3: this compound is a versatile compound finding use in various material science applications. For instance, it serves as a key component in the synthesis of core-shell microspheres with antibacterial properties. [] These microspheres utilize a quaternary ammonium cationic surfmer derived from this compound to impart biocidal activity against bacteria like E. coli and S. aureus.

Q4: Can this compound be used to modify the properties of other materials?

A4: Yes, this compound is employed to modify cellulose to improve its dyeability with specific dyes. [] This modification enhances the interaction between cellulose and 5-chloro-2,4-difluoropyrimidinyl dyes, potentially leading to more vibrant and durable coloration in textile applications.

Q5: Does this compound find applications in electroplating?

A5: Research indicates that this compound plays a crucial role in a water-compatible electroplating process for molten aluminum. [] The presence of this compound in the electroplating solution, along with aluminum halide and dimethyl sulfone, enables stable and long-lasting aluminum plating, even with increased moisture levels.

Q6: How does this compound function in a flux for dip soldering?

A6: this compound, when combined with glycerin in specific ratios, forms a flux suitable for dip soldering. [] This flux exhibits enhanced activity and fluidity at elevated temperatures (160-240 °C), crucial for effective soldering. Furthermore, it improves the corrosion resistance of the resulting solder fusions.

Q7: Does this compound exhibit any catalytic properties?

A7: this compound acts as a catalyst in the synthesis of primary thioamides from nitriles. [, ] This method, utilizing sodium hydrogen sulfide and this compound, offers a relatively mild and efficient route to prepare primary thioamides, valuable intermediates in organic synthesis.

Q8: Can you elaborate on the use of this compound in synthesizing specific compounds?

A8: this compound plays a crucial role in the synthesis of various compounds, including:

- 2-(Substituted amino)alkylthiopyrimidin-4(3H)-ones: These compounds, synthesized using this compound along with other reactants, show potential as antimicrobial agents. []

- Tetraaminophosphonium chloride: this compound is used in the purification process of tetraaminophosphonium chloride, obtained from the ammonolysis of phosphorus pentachloride. []

Q9: How does the structure of this compound contribute to its role in chemical reactions?

A9: this compound's structure, containing a tertiary amine group protonated by hydrochloric acid, imparts unique reactivity. The positively charged nitrogen can act as a nucleophile or participate in hydrogen bonding interactions, influencing reaction pathways and product formation.

Q10: What is known about the stability of this compound?

A10: While specific stability data isn't extensively covered in the research excerpts, we know that this compound can decompose at elevated temperatures. [] Further research and specific conditions would be necessary to comprehensively understand its stability profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.